molecular formula C19H17BrO4 B2689048 Ethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 5010-42-4

Ethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2689048
CAS No.: 5010-42-4
M. Wt: 389.245
InChI Key: HKQFMUNMHGWDOI-UHFFFAOYSA-N
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Description

Historical Development of Benzofuran-Based Research

Benzofuran derivatives have been a cornerstone of heterocyclic chemistry since their initial synthesis in the 19th century. The foundational work of Perkin in 1870, who first synthesized benzofuran from coumarin, established the scaffold’s synthetic accessibility and structural versatility. Early research focused on natural product isolation, such as psoralen and angelicin, which demonstrated therapeutic potential in dermatology. The mid-20th century saw advancements in catalytic methods, including gold- and silver-mediated cyclization strategies, enabling efficient construction of benzofuran cores from alkynyl esters and quinols. These innovations laid the groundwork for modern synthetic approaches, which prioritize atom economy and regioselectivity.

Significance of 2-Methyl-1-Benzofuran-3-Carboxylate Derivatives in Contemporary Research

2-Methyl-1-benzofuran-3-carboxylate derivatives represent a critical subclass due to their balanced lipophilicity and electronic properties, which enhance bioavailability and target engagement. Recent studies highlight their broad-spectrum biological activities:

  • Antimicrobial Potential : Derivatives with electron-withdrawing substituents (e.g., halogens) exhibit potent activity against Mycobacterium tuberculosis (MIC values as low as 2 μg/mL).
  • Anticancer Properties : Brominated analogs demonstrate selective cytotoxicity against leukemia cell lines (IC~50~ values <10 μM).

Table 1 : Bioactivity Profile of Selected 2-Methyl-1-Benzofuran-3-Carboxylate Derivatives

Derivative Substituent Biological Activity Target Organism/Cell Line Reference
Compound 2 4-Br Cytotoxicity K562 leukemia
Compound 3 5-OH Antifungal Candida albicans

Position of Ethyl 5-[(4-Bromophenyl)methoxy]-2-Methyl-1-Benzofuran-3-Carboxylate Within the Research Framework

This compound integrates two pharmacophoric motifs:

  • A 4-bromobenzyloxy group at position 5, which enhances electrophilic reactivity and membrane permeability.
  • A methyl ester at position 3, optimizing solubility while maintaining steric compatibility with enzymatic binding pockets.

Structural analyses suggest that the bromine atom’s para position on the benzyloxy group facilitates π-stacking interactions with aromatic residues in microbial enzymes, as observed in related benzofuran-based antifungals. The methyl group at position 2 prevents undesired metabolic oxidation, a common limitation of unsubstituted benzofurans.

Current Research Gaps and Objectives

Despite progress, key challenges persist:

  • Synthetic Optimization : Existing routes for 5-aryloxybenzofurans rely on harsh bromination conditions (e.g., N-bromosuccinimide in acetic acid), leading to variable yields (45–78%).
  • Mechanistic Elucidation : The compound’s exact mode of action against molecular targets (e.g., tubulin or DNA topoisomerases) remains uncharacterized.
  • Diversification Scope : Limited data exist on the impact of replacing the ethyl ester with bioisosteres (e.g., amides) to modulate pharmacokinetics.

Future studies should prioritize structure–activity relationship (SAR) analyses to refine substituent patterns and in vivo validation of preclinical efficacy.

Properties

IUPAC Name

ethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO4/c1-3-22-19(21)18-12(2)24-17-9-8-15(10-16(17)18)23-11-13-4-6-14(20)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQFMUNMHGWDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing upon recent studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H17BrO4C_{19}H_{17}BrO_4 with a molecular weight of 385.24 g/mol. The compound features a benzofuran core, which is known for its pharmacological potential, particularly in anticancer and antimicrobial activities.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the bromination of phenolic compounds followed by etherification and esterification reactions. The detailed synthetic pathway can be summarized as follows:

  • Bromination : Introduction of the bromine atom to the phenyl ring.
  • Methoxy Group Addition : Reaction with methanol to form the methoxy ether.
  • Formation of Benzofuran : Cyclization reactions that yield the benzofuran structure.
  • Esterification : Final step involving the formation of the ethyl ester.

Anticancer Activity

Recent research highlights the anticancer potential of benzofuran derivatives, including this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

A study on related benzofuran compounds indicated that substituents at specific positions greatly influence their activity. For instance, compounds with electron-withdrawing groups like bromine showed enhanced antiproliferative effects compared to their unsubstituted counterparts .

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
Ethyl 5-(phenyl)-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Cancer)15.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

In one study, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.030
Bacillus subtilis0.020

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of bromine at the para position significantly enhances biological activity due to increased electron affinity and hydrophobic interactions with biological targets. Modifications in the methoxy group’s position also affect the potency and selectivity towards specific cancer cell lines .

Case Studies

Several case studies have been conducted to further elucidate the biological mechanisms underlying the activity of this compound:

  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups.
  • Mechanistic Insights : Molecular docking studies suggest that this compound interacts with tubulin, inhibiting its polymerization and thus disrupting mitosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural analogues of the target compound include derivatives with substitutions at the benzofuran ring or modifications to the ester or aryloxy groups. Below is a comparative analysis of selected analogues:

Table 1: Structural and Physicochemical Comparison
Compound ID Substituent Variations Molecular Formula Molecular Weight (g/mol) Stability/Notes
3570-0399 (Target) 5-[(4-Bromophenyl)methoxy] $ \text{C}{19}\text{H}{17}\text{BrO}_4 $ 389.24 Stable in HPLC analysis
3341-4921 6-Bromo, 5-[(2-fluorophenyl)methoxy] $ \text{C}{19}\text{H}{16}\text{BrFO}_4 $ 407.23 Lower availability (11 mg)
CID 979557 5-[(3-Bromophenyl)methoxy] $ \text{C}{19}\text{H}{17}\text{BrO}_4 $ 389.24 Similar MW, bromine position shift
Ethyl 4-bromo-2-formyl... 4-Bromo, 5-[(3-methylbenzoyl)oxy], 7-methyl $ \text{C}{21}\text{H}{17}\text{BrO}_6 $ 469.26 Complex substituents, higher MW

Key Observations:

Bromine Position: The target compound (5-bromo) and CID 979557 (3-bromo) differ in bromine placement on the benzyloxy group. Compound 3341-4921 features a 6-bromo substitution on the benzofuran core, which may sterically hinder interactions compared to the 5-bromo analogue .

Aryloxy Group Modifications:

  • Replacing the 4-bromophenyl group (target) with a 2-fluorophenyl group (3341-4921) introduces electronegative fluorine, increasing molecular weight (407.23 vs. 389.24) and polarity. This could enhance metabolic stability or alter pharmacokinetics .

Q & A

Q. What are the key considerations in optimizing the synthesis of Ethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate to achieve high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions such as Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling. Critical factors include:
  • Reaction conditions : Temperature control (e.g., 60–80°C for acylation steps) and solvent selection (e.g., acetone with K₂CO₃ as a base).
  • Purification : Column chromatography and recrystallization to isolate the product.
  • Monitoring : Thin-layer chromatography (TLC) with dichloromethane/methanol solvent systems to track reaction progress .
  • Yield optimization : Stoichiometric ratios (e.g., 1.2 equivalents of bromophenyl methoxy reagent) and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and the ethyl ester (δ 1.3–4.3 ppm). The 4-bromophenyl methoxy group shows distinct splitting patterns due to para-substitution .
  • IR Spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and aryl ether C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 403.2) and fragmentation patterns (e.g., loss of COOEt group) .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Methodological Answer :
  • Ethyl ester : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization (e.g., saponification to carboxylic acid).
  • Bromophenyl methoxy group : Participates in nucleophilic aromatic substitution (SNAr) with amines or thiols.
  • Benzofuran core : Stabilizes charge transfer interactions, relevant for fluorescence-based assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • SHELX refinement : Use SHELXL for small-molecule refinement. Key steps include:
  • Data collection: High-resolution (<1.0 Å) X-ray diffraction.
  • Hydrogen atom placement: Riding model or free refinement for active H sites.
  • Validation: R-factor (<5%) and residual density maps to confirm atomic positions .
  • Example : A 2025 study resolved torsional angles of the benzofuran ring, confirming steric hindrance from the 2-methyl group .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity).
  • Target validation : CRISPR screening or siRNA knockdown to identify specific pathways (e.g., kinase inhibition).
  • Comparative studies : Benchmark against analogs (e.g., chloro- or fluoro-substituted derivatives) to isolate halogen effects .

Q. What computational strategies predict the metabolic stability of this compound in biological systems?

  • Methodological Answer :
  • In silico tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism and half-life.
  • Docking studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify vulnerable sites (e.g., bromophenyl group).
  • Validation : RP-HPLC analysis of isolated metabolites in rat synaptosomes to confirm stability .

Q. How does halogen substitution (Br vs. Cl/F) at the 4-position of the phenyl group affect electronic properties and bioactivity?

  • Methodological Answer :
  • DFT calculations : Compare electron-withdrawing effects (Br > Cl > F) on the benzofuran HOMO-LUMO gap.
  • SAR analysis : Test analogs in enzyme inhibition assays (e.g., bromine enhances lipophilicity and target binding by ~30% vs. fluorine) .

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